molecular formula C17H17FO2S B231556 1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene

1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene

カタログ番号 B231556
分子量: 304.4 g/mol
InChIキー: YFGXJTYNLNXOEZ-LRJKXPEMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene, commonly known as AF-219, is a small molecule drug that has been studied for its potential therapeutic applications in various respiratory disorders.

作用機序

AF-219 acts by blocking the P2X3 receptor, which is expressed on sensory nerve fibers in the airways. Activation of the P2X3 receptor leads to the release of ATP, which stimulates the cough reflex and promotes airway inflammation. AF-219 binds to the P2X3 receptor and prevents the release of ATP, leading to a reduction in cough reflex and airway inflammation.
Biochemical and Physiological Effects
AF-219 has been shown to have a selective and potent effect on the P2X3 receptor, with minimal off-target effects. It has been found to be well-tolerated in preclinical and clinical studies, with no significant adverse effects reported. AF-219 has been shown to reduce cough frequency and severity, as well as improve lung function in patients with respiratory disorders.

実験室実験の利点と制限

AF-219 has several advantages for lab experiments, including its high potency and selectivity for the P2X3 receptor, as well as its well-characterized mechanism of action. However, AF-219 has some limitations, including its relatively short half-life and the need for frequent dosing in preclinical and clinical studies.

将来の方向性

Future research on AF-219 could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, AF-219 could be studied in combination with other drugs for the treatment of respiratory disorders. Further research could also explore the potential therapeutic applications of AF-219 in other conditions, such as neuropathic pain and migraine. Overall, AF-219 has shown promising results in preclinical and clinical studies and has the potential to be a valuable therapeutic agent for the treatment of respiratory disorders.

合成法

AF-219 is synthesized through a multistep process that involves the reaction of 4-methylbenzene with various reagents to introduce the sulfinyl and fluoro substituents. The final step involves the addition of benzyloxy and propenyl groups to the molecule, resulting in the formation of AF-219. The synthesis method has been optimized to ensure high yield and purity of the final product.

科学的研究の応用

AF-219 has been extensively studied for its potential therapeutic applications in respiratory disorders such as chronic cough, asthma, and chronic obstructive pulmonary disease (COPD). It has been found to have a high affinity for the P2X3 receptor, which is involved in the regulation of cough reflex and airway inflammation. AF-219 has been shown to block the P2X3 receptor, leading to a reduction in cough frequency and severity, as well as a decrease in airway inflammation.

特性

分子式

C17H17FO2S

分子量

304.4 g/mol

IUPAC名

1-[(S)-[(Z)-1-fluoro-3-phenylmethoxyprop-1-enyl]sulfinyl]-4-methylbenzene

InChI

InChI=1S/C17H17FO2S/c1-14-7-9-16(10-8-14)21(19)17(18)11-12-20-13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3/b17-11-/t21-/m0/s1

InChIキー

YFGXJTYNLNXOEZ-LRJKXPEMSA-N

異性体SMILES

CC1=CC=C(C=C1)[S@](=O)/C(=C\COCC2=CC=CC=C2)/F

SMILES

CC1=CC=C(C=C1)S(=O)C(=CCOCC2=CC=CC=C2)F

正規SMILES

CC1=CC=C(C=C1)S(=O)C(=CCOCC2=CC=CC=C2)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。